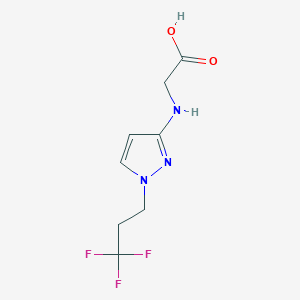
(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine is a compound with the molecular formula C8H10F3N3O2 and a molecular weight of 237.182 g/mol. This compound features a pyrazole ring substituted with a trifluoropropyl group and an aminoacetic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides
Scientific Research Applications
(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: Pyrazole derivatives are explored for their pharmacological properties, including their use as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The trifluoropropyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
(1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-yl)glycine can be compared with other pyrazole derivatives, such as:
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks with applications in medicinal chemistry.
Quinolinyl-pyrazoles: These derivatives have shown significant pharmacological activities, including anticancer and antimicrobial properties.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its trifluoropropyl group, which imparts distinct physicochemical properties and enhances its biological activity.
Properties
IUPAC Name |
2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)2-4-14-3-1-6(13-14)12-5-7(15)16/h1,3H,2,4-5H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPQAEFGCPUIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1NCC(=O)O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














